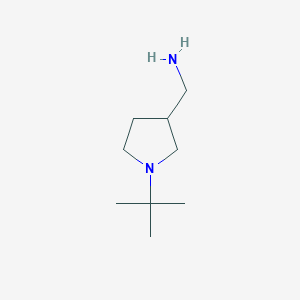
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
説明
The compound “5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring, a bromophenyl group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could undergo electrophilic aromatic substitution, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .科学的研究の応用
Synthesis and Biological Activity
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for various biological activities. For example, novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution were prepared and showed cytotoxicity against A549 and P388 cell lines, indicating potential antitumor activity. Methyl esters among these compounds exhibited the most significant cytotoxicity, highlighting the importance of structural modification for enhancing biological activity (Liu et al., 2006).
Synthetic Applications and Methodologies
The compound and its derivatives serve as critical intermediates in synthetic chemistry. For instance, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, was synthesized using a sequence involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis processes. This synthesis approach emphasizes the compound's role in producing industrially relevant chemicals and potential pharmaceuticals (Niu Wen-bo, 2011).
Antioxidant Properties
Derivatives of this compound have been explored for their antioxidant properties. Novel compounds synthesized through microwave-assisted synthesis showed promising radical scavenging properties. One specific derivative exhibited better antioxidant properties than Trolox, suggesting its potential as a lead compound for developing new antioxidants (Mateev et al., 2022).
Catalysis and Material Science
The compound's derivatives have also found applications in catalysis and material science. For example, a bis(oxazolinyl)pyrrole derivative was synthesized and used as a monoanionic tridentate supporting ligand to create a highly active palladium catalyst for Suzuki-type C−C coupling reactions. This highlights the role of this compound derivatives in facilitating complex organic transformations and their potential applications in pharmaceutical synthesis and material science (Mazet & Gade, 2001).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the compound may interact with its target through a process similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the function of the target protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is a key process in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . This suggests that the compound could potentially have a significant impact on cellular function.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable under a wide range of environmental conditions.
特性
IUPAC Name |
5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMROIBOVGNCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



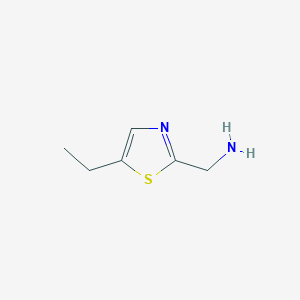
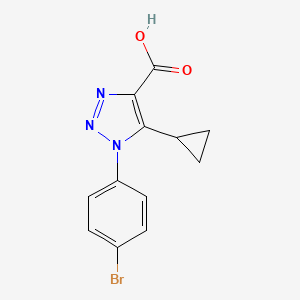

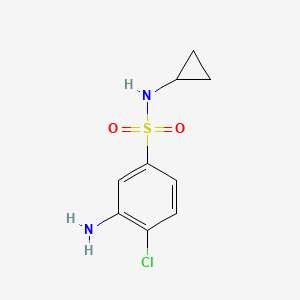
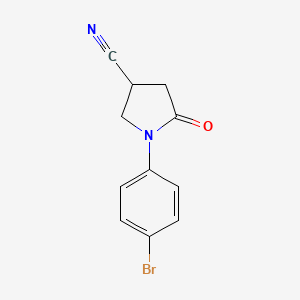
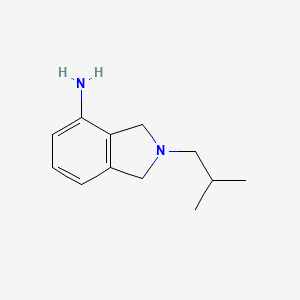
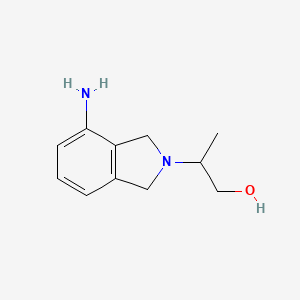
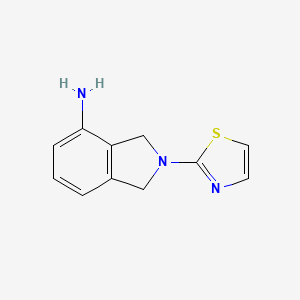
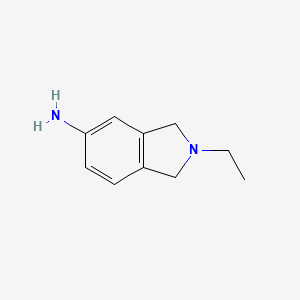
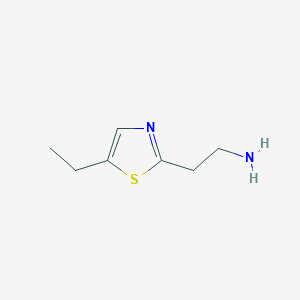
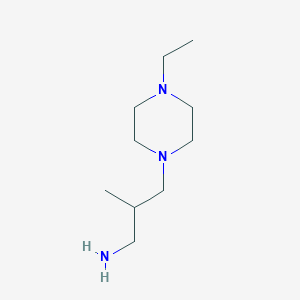
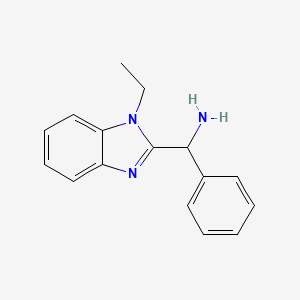
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)
